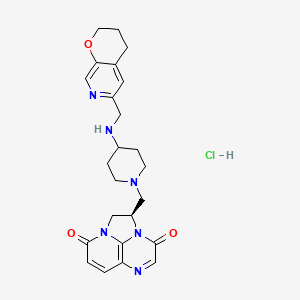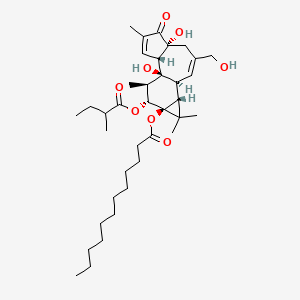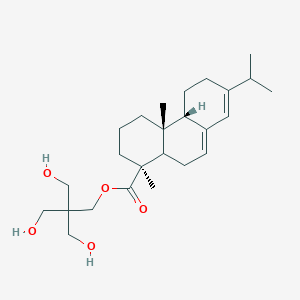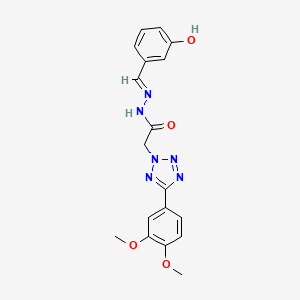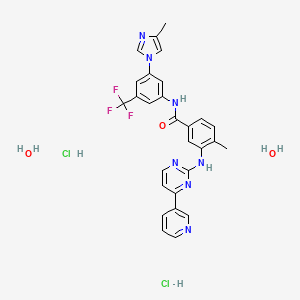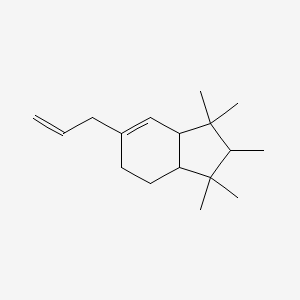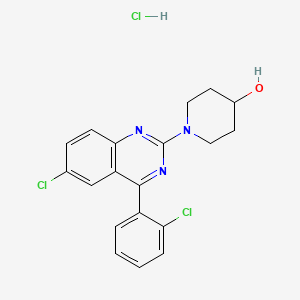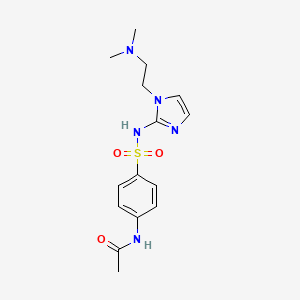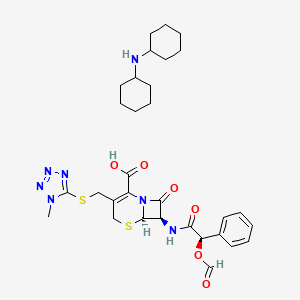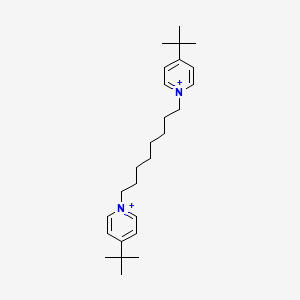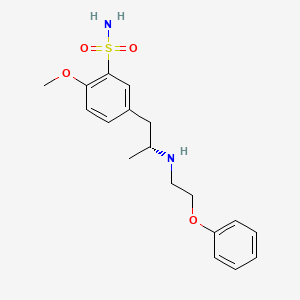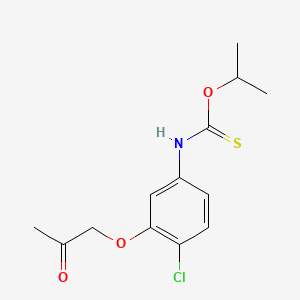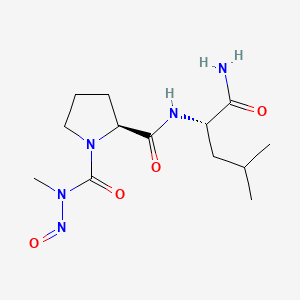
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of leucinamide, which is an amino acid derivative. The presence of the methylnitrosoamino group and the prolyl moiety adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- typically involves multiple steps, starting from basic amino acid derivativesThe final step involves coupling with L-proline under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Mechanism of Action
The mechanism of action of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- involves its interaction with specific molecular targets. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The prolyl moiety may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
L-Leucinamide: A simpler derivative without the methylnitrosoamino and prolyl groups.
N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide: A more complex derivative with additional functional groups.
Uniqueness
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is unique due to the presence of both the methylnitrosoamino and prolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
83472-42-8 |
|---|---|
Molecular Formula |
C13H23N5O4 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
(2S)-2-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C13H23N5O4/c1-8(2)7-9(11(14)19)15-12(20)10-5-4-6-18(10)13(21)17(3)16-22/h8-10H,4-7H2,1-3H3,(H2,14,19)(H,15,20)/t9-,10-/m0/s1 |
InChI Key |
FSNZRWROIZLOHQ-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



